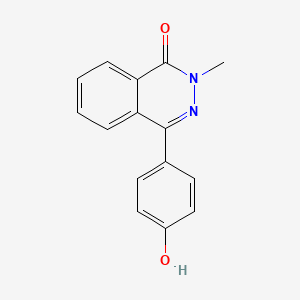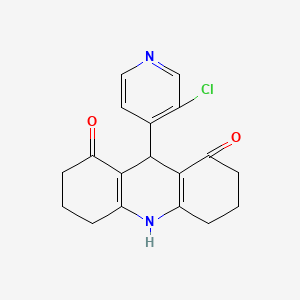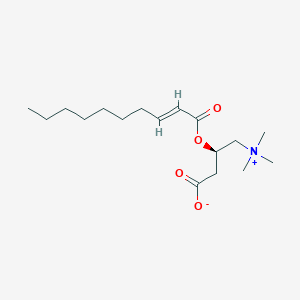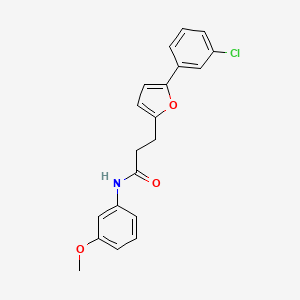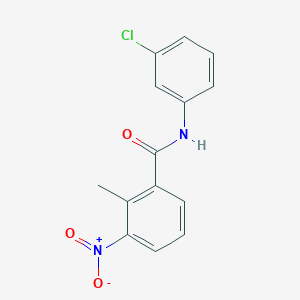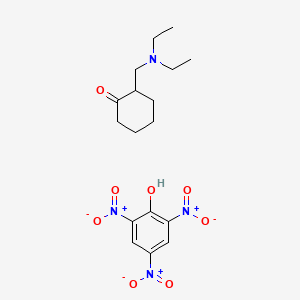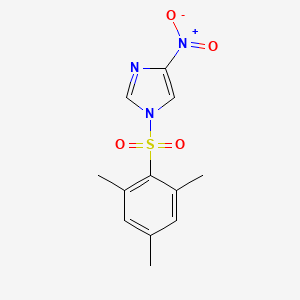
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole is an organic compound with the chemical formula C11H12N4O4S. It is characterized by the presence of a mesitylene group attached to a sulfonyl group and a nitro group on an imidazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole typically involves the introduction of nitro and sulfonyl groups onto the imidazole ring. One common method includes the reaction of mesitylene with chlorosulfonic acid to form mesitylene-2-sulfonyl chloride, which is then reacted with 4-nitroimidazole under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(Mesitylene-2-sulfonyl)-4-aminoimidazole.
Scientific Research Applications
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonylated imidazole derivatives.
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole can be compared with similar compounds such as:
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole: This compound has a triazole ring instead of an imidazole ring and exhibits similar reactivity but different biological activity.
1-(Mesitylene-2-sulfonyl)-5-nitrobenzimidazole: This compound has a benzimidazole ring and is used in similar applications but has different physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
71100-55-5 |
|---|---|
Molecular Formula |
C12H13N3O4S |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
4-nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-9(2)12(10(3)5-8)20(18,19)14-6-11(13-7-14)15(16)17/h4-7H,1-3H3 |
InChI Key |
PAKWZTBBQYPFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


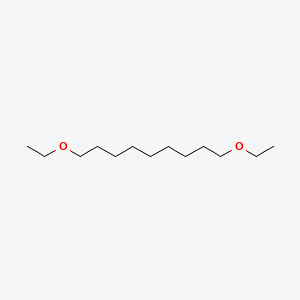
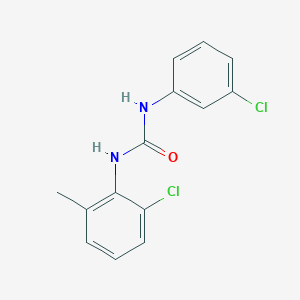
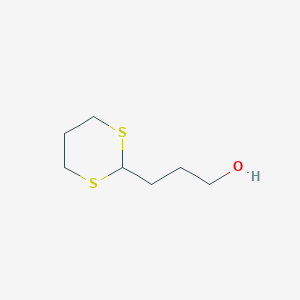

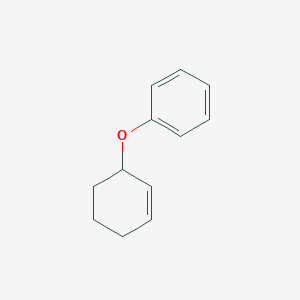
![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
